molecular formula C22H37ClN2O3 B13746252 Carbamic acid, (2-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride CAS No. 105384-06-3

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride

Cat. No.: B13746252
CAS No.: 105384-06-3
M. Wt: 413.0 g/mol
InChI Key: FZXADKBARRSMMG-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is a synthetic carbamate derivative characterized by a carbamic acid core esterified with two functional groups: a 2-(heptyloxy)phenyl moiety and a 1-propyl-4-piperidinyl group. Its molecular formula is C₂₂H₃₆N₂O₃·HCl, with a molecular weight of 413.06 g/mol (calculated). The compound features an ortho-substituted heptyloxy chain (a seven-carbon alkyl ether) on the phenyl ring and a propyl-substituted piperidinyl ester, forming a hydrochloride salt for enhanced stability and solubility.

Its structural analogs, however, suggest that the heptyloxy chain and piperidinyl ester contribute to lipophilicity and target-binding affinity, which may influence pharmacokinetic properties like absorption and metabolic stability.

Properties

CAS No.

105384-06-3

Molecular Formula

C22H37ClN2O3

Molecular Weight

413.0 g/mol

IUPAC Name

(1-propylpiperidin-1-ium-4-yl) N-(2-heptoxyphenyl)carbamate;chloride

InChI

InChI=1S/C22H36N2O3.ClH/c1-3-5-6-7-10-18-26-21-12-9-8-11-20(21)23-22(25)27-19-13-16-24(15-4-2)17-14-19;/h8-9,11-12,19H,3-7,10,13-18H2,1-2H3,(H,23,25);1H

InChI Key

FZXADKBARRSMMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride typically involves the reaction of 2-(heptyloxy)phenyl isocyanate with 1-propyl-4-piperidinol in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbamic acid, (2-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Substituent Position Alkyl Chain Length Ester Group Molecular Weight (g/mol) Acute Toxicity (LD₅₀, Mice)
Target compound (Not specified) 2-(heptyloxy)phenyl Heptyl (C7) 1-Propyl-4-piperidinyl 413.06 Not reported
m-(Heptyloxy) analog [] 3-(heptyloxy)phenyl Heptyl (C7) 1-Propyl-4-piperidinyl 413.06 100 mg/kg
Hexyloxy analog (105384-05-2) [] 2-(hexyloxy)phenyl Hexyl (C6) 1-Propyl-4-piperidinyl 399.00* Not reported
Ethyl-piperidinyl analog (105384-01-8) [] 3-(heptyloxy)phenyl Heptyl (C7) 1-Ethyl-4-piperidinyl 399.00* Not reported

*Molecular weight calculated based on formula C₂₁H₃₄N₂O₃·HCl.

Key Findings from Structural Comparisons

Substituent Position: The ortho-substituted heptyloxy group (target compound) likely induces steric hindrance compared to the meta-substituted analog (). This difference may alter receptor-binding kinetics or enzymatic interactions . Positional isomerism often affects toxicity profiles due to metabolic pathway variations .

Alkyl Chain Length :

  • The hexyloxy analog (C6 chain) has reduced lipophilicity compared to the heptyloxy (C7) derivatives. Shorter chains may improve aqueous solubility but reduce membrane permeability .

Ester Group Modifications :

  • Replacing the 1-propyl-4-piperidinyl group with 1-ethyl-4-piperidinyl (CAS 105384-01-8) shortens the alkyl chain on the piperidine nitrogen. This change could accelerate metabolic degradation due to reduced steric shielding of the ester bond .

Research Findings and Implications

  • Toxicity : The meta-substituted heptyloxy analog () exhibits moderate acute toxicity, suggesting that the target compound’s ortho configuration may require specific toxicological evaluation.
  • Piperidinyl esters with propyl substituents (vs. ethyl) may prolong half-life due to slower hydrolysis .
  • Gaps in Data: No direct studies on the target compound’s bioactivity or pharmacokinetics were found in the evidence.

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